5-Methyl-4-(piperidin-4-yloxy)isoxazole
Description
5-Methyl-4-(piperidin-4-yloxy)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a piperidin-4-yloxy group at position 3. The piperidinyloxy moiety introduces a nitrogen-containing six-membered ring linked via an oxygen atom, which may enhance solubility and bioavailability compared to purely aromatic substituents. This structural motif is significant in medicinal chemistry due to piperidine's prevalence in bioactive molecules, particularly those targeting the central nervous system .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-methyl-4-piperidin-4-yloxy-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O2/c1-7-9(6-11-13-7)12-8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
OVJSSYSAVHUBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . The reaction conditions are generally mild, with the cyclodehydration occurring at room temperature and the oxidation being carried out in a packed reactor.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of flow chemistry techniques to ensure safety and scalability . The use of manganese dioxide in a packed reactor allows for continuous production, reducing the risk of blockages and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: This can take place with leaving groups at the C2 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Dimethylformamide can be used for formylation reactions.
Nucleophilic Aromatic Substitution: Requires suitable leaving groups and nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine involves its interaction with various molecular targets and pathways. The oxazole moiety is known to bind to specific receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Aryl-substituted analogs (e.g., 44, 56) exhibit higher melting points (96–167°C) due to planar aromatic systems enhancing crystallinity. Piperidinyloxy substituents, with their flexible aliphatic rings, may reduce melting points, though data for the target compound is unavailable.
- Solubility : The piperidinyloxy group’s oxygen and nitrogen atoms could improve aqueous solubility compared to halogenated aryl analogs (e.g., 44, 56) or lipophilic esters (e.g., ethyl carboxylate derivative) .
Key Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
